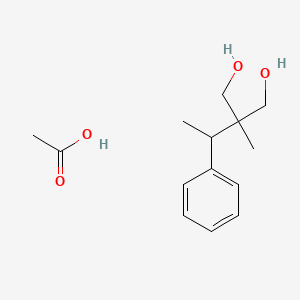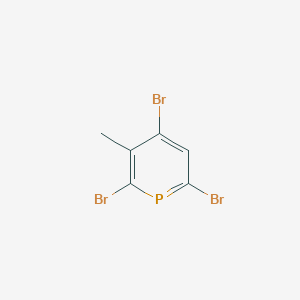
Phosphorin, 2,4,6-tribromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 2,4,6-tribromo-3-methyl-, is an organophosphorus compound with the molecular formula C6H4Br3P This compound is characterized by the presence of three bromine atoms and one methyl group attached to a phosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorin, 2,4,6-tribromo-3-methyl-, can be synthesized through the bromination of 3-methylphosphorin. The reaction typically involves the use of bromine as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phosphorin ring.
Industrial Production Methods
In an industrial setting, the production of Phosphorin, 2,4,6-tribromo-3-methyl-, may involve a continuous bromination process. This process ensures a consistent supply of the compound with high purity. The reaction conditions, such as temperature and concentration of bromine, are optimized to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 2,4,6-tribromo-3-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form phosphorin oxides.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute bromine atoms with methoxy or tert-butoxy groups.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include methoxyphosphorin or tert-butoxyphosphorin derivatives.
Oxidation Reactions: Products include phosphorin oxides.
Reduction Reactions: Products include less brominated phosphorin derivatives.
Scientific Research Applications
Phosphorin, 2,4,6-tribromo-3-methyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phosphorin, 2,4,6-tribromo-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phosphorin ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorin, 2,4,6-tribromo-3-ethyl-
- Phosphorin, 2,4,6-tribromo-3-propyl-
- Phosphorin, 2,4,6-tribromo-3-butyl-
Uniqueness
Phosphorin, 2,4,6-tribromo-3-methyl-, is unique due to its specific substitution pattern and the presence of a methyl group. This structural feature imparts distinct chemical and biological properties compared to its analogs with different alkyl groups.
Properties
CAS No. |
144383-17-5 |
|---|---|
Molecular Formula |
C6H4Br3P |
Molecular Weight |
346.78 g/mol |
IUPAC Name |
2,4,6-tribromo-3-methylphosphinine |
InChI |
InChI=1S/C6H4Br3P/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3 |
InChI Key |
NWBXCZGIZDILAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(P=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


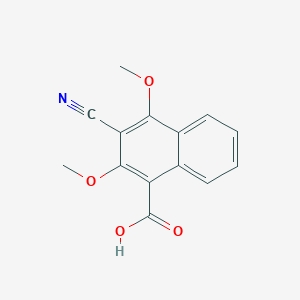
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
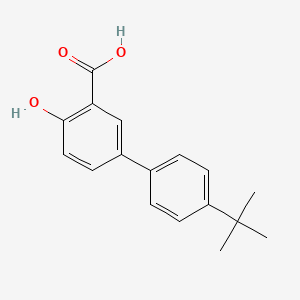
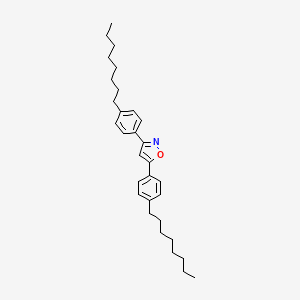
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)
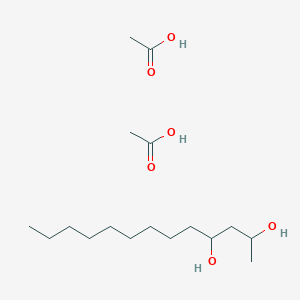
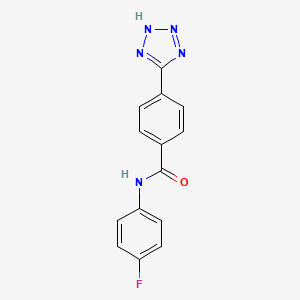
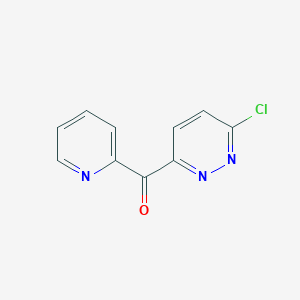
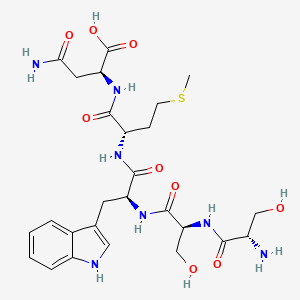
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
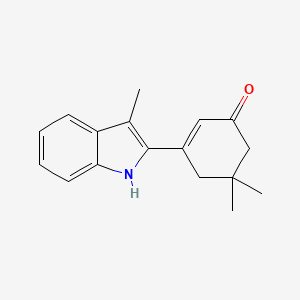
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
stannane](/img/structure/B12542085.png)
